

Spectroscopic Profile of 3-(Aminosulfonyl)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(Aminosulfonyl)propanoic acid**

Cat. No.: **B170225**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3-(Aminosulfonyl)propanoic acid**. While experimental spectra for this specific compound are not readily available in public databases, this document extrapolates the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and comparison with analogous compounds. Standard experimental protocols for obtaining such data are also detailed.

Chemical Properties

Basic chemical information for **3-(Aminosulfonyl)propanoic acid** is summarized in the table below.

Property	Value
Molecular Formula	C ₃ H ₇ NO ₄ S
Molecular Weight	153.16 g/mol
SMILES String	O=S(=O)(N)CCC(=O)O
InChI Key	GORVWJURYPIBBC-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Aminosulfonyl)propanoic acid**. These predictions are based on the analysis of its functional groups and data from similar structures, such as propanoic acid and various sulfonamides.

Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~11-12	Singlet	1H	-COOH	The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.
~7.0-7.5	Singlet (broad)	2H	-SO ₂ NH ₂	Protons on the nitrogen of a sulfonamide are expected to be deshielded and may appear as a broad singlet.
~3.4-3.6	Triplet	2H	-CH ₂ -SO ₂ NH ₂	The methylene group adjacent to the electron-withdrawing sulfonyl group will be significantly deshielded.
~2.8-3.0	Triplet	2H	-CH ₂ -COOH	The methylene group adjacent to the carbonyl group will be deshielded.

Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment	Rationale
~175-180	-COOH	The carbonyl carbon of the carboxylic acid is expected in this region.
~50-55	-CH ₂ -SO ₂ NH ₂	The carbon directly attached to the sulfonyl group will be deshielded.
~30-35	-CH ₂ -COOH	The carbon adjacent to the carboxylic acid group.

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3200	-NH ₂ (sulfonamide)	N-H stretch
3300-2500	-OH (carboxylic acid)	O-H stretch (broad)
~1710	C=O (carboxylic acid)	C=O stretch
1350-1300 & 1160-1140	S=O (sulfonamide)	Asymmetric & Symmetric SO ₂ stretch

Predicted Mass Spectrometry Data

m/z	Ion	Rationale
153	[M] ⁺	Molecular ion peak.
135	[M-H ₂ O] ⁺	Loss of water from the carboxylic acid.
108	[M-COOH] ⁺	Loss of the carboxylic acid group.
80	[SO ₂ NH ₂] ⁺	Fragment corresponding to the aminosulfonyl group.
74	[C ₃ H ₆ O ₂] ⁺	Fragment corresponding to propanoic acid.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **3-(Aminosulfonyl)propanoic acid**.

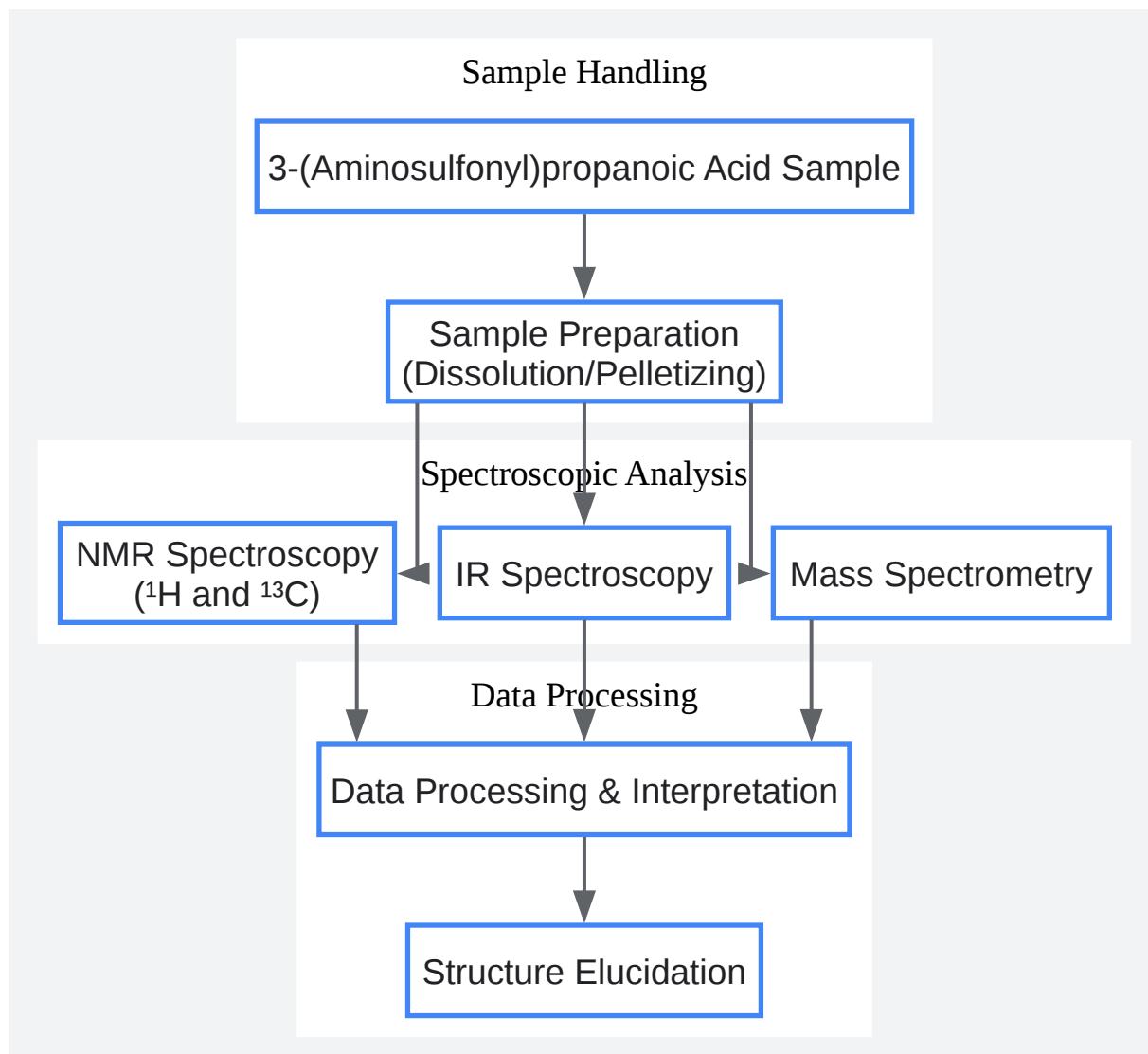
Nuclear Magnetic Resonance (NMR) Spectroscopy

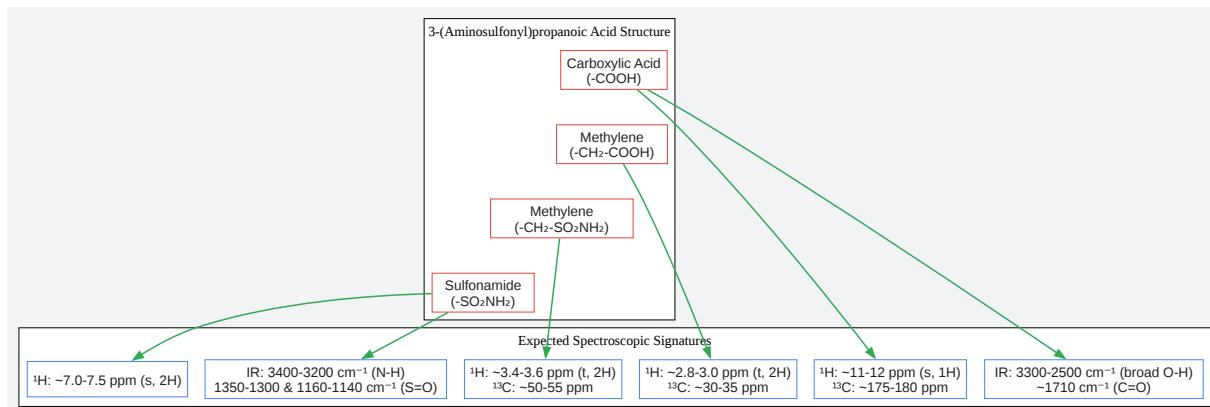
- Sample Preparation: Dissolve 5-10 mg of **3-(Aminosulfonyl)propanoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the acidic protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition for ¹H NMR:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.

- Data Acquisition for ^{13}C NMR:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)


- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for polar molecules like this.

- Data Acquisition:
 - Introduce the sample solution into the ion source.
 - Acquire the mass spectrum in either positive or negative ion mode.
 - The mass-to-charge ratio (m/z) of the ions is measured.
 - For fragmentation analysis (MS/MS), the molecular ion can be isolated and fragmented to aid in structure elucidation.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationships of **3-(Aminosulfonyl)propanoic acid**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(Aminosulfonyl)propanoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170225#spectroscopic-data-nmr-ir-ms-of-3-amino-sulfonyl-propanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com